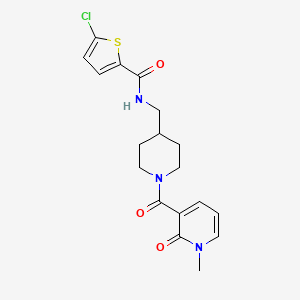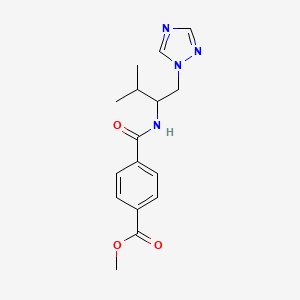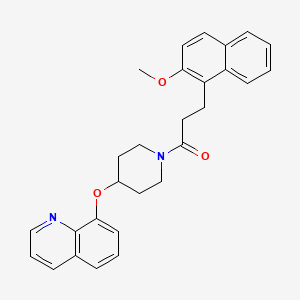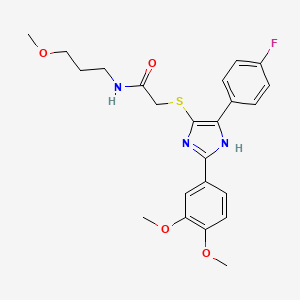![molecular formula C16H16ClFN2O4S B2457636 1-[(2-chloro-6-fluorophenyl)methyl]-5-(morpholine-4-sulfonyl)-1,2-dihydropyridin-2-one CAS No. 1251557-13-7](/img/structure/B2457636.png)
1-[(2-chloro-6-fluorophenyl)methyl]-5-(morpholine-4-sulfonyl)-1,2-dihydropyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
- Par exemple, les dérivés de 6-amino-4-alkyl-1H-indole-2-carboxylate ont démontré une activité inhibitrice contre le virus de la grippe A .
- De plus, les dérivés de 4-alkyl-1-(5-fluoro-3-phényl-1H-indole-2-carbonyl)thiosemicarbazide ont montré des effets antiviraux puissants contre le virus Coxsackie B4 .
Activité Antivirale
Activité Antituberculeuse
En résumé, le composé “1-[(2-chloro-6-fluorophenyl)methyl]-5-(morpholine-4-sulfonyl)-1,2-dihydropyridin-2-one” est prometteur dans divers domaines. Les chercheurs continuent d’explorer son potentiel pour de nouvelles possibilités thérapeutiques . Si vous souhaitez des informations plus détaillées sur un aspect spécifique, n’hésitez pas à nous le demander ! 😊
Mécanisme D'action
The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-5-(morpholinosulfonyl)pyridin-2(1H)-one is not fully understood, but it is believed to act as an inhibitor of certain enzymes and signaling pathways involved in cancer, inflammation, and diabetes. Further research is needed to fully elucidate its mechanism of action.
Biochemical and Physiological Effects:
1-(2-chloro-6-fluorobenzyl)-5-(morpholinosulfonyl)pyridin-2(1H)-one has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation and induce cell death. It has also been shown to have anti-inflammatory effects and to improve glucose tolerance in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(2-chloro-6-fluorobenzyl)-5-(morpholinosulfonyl)pyridin-2(1H)-one is its versatility as a tool compound in chemical biology and drug discovery. Its ability to inhibit various enzymes and signaling pathways makes it a valuable tool for studying these processes. However, its potential toxicity and limited solubility in aqueous solutions can be a limitation for some experiments.
Orientations Futures
There are several future directions for research on 1-(2-chloro-6-fluorobenzyl)-5-(morpholinosulfonyl)pyridin-2(1H)-one. One area of interest is its potential as a cancer therapy. Further studies are needed to determine its efficacy in vivo and to optimize its dosing and delivery. In addition, its anti-inflammatory and anti-diabetic effects warrant further investigation for potential therapeutic applications in these areas. Finally, the development of more soluble and less toxic analogs of 1-(2-chloro-6-fluorobenzyl)-5-(morpholinosulfonyl)pyridin-2(1H)-one could expand its utility as a tool compound in chemical biology and drug discovery.
Méthodes De Synthèse
The synthesis of 1-(2-chloro-6-fluorobenzyl)-5-(morpholinosulfonyl)pyridin-2(1H)-one involves the reaction of 2-chloro-6-fluorobenzylamine with 2-pyridinecarboxylic acid, followed by the addition of morpholine and sulfonyl chloride. The resulting compound is purified through column chromatography to obtain the final product.
Propriétés
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-5-morpholin-4-ylsulfonylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN2O4S/c17-14-2-1-3-15(18)13(14)11-19-10-12(4-5-16(19)21)25(22,23)20-6-8-24-9-7-20/h1-5,10H,6-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKUHKNPGKZHUNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CN(C(=O)C=C2)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[1-butyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid](/img/structure/B2457553.png)
![4-[(3-Chloropyridin-2-yl)oxy]oxolan-3-amine](/img/structure/B2457555.png)
![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl benzo[c][1,2,5]thiadiazole-5-carboxylate](/img/structure/B2457556.png)
![1-benzyl-3,9-dimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2457557.png)

![N-(4-fluorobenzyl)-2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2457559.png)

![N-[1-(2,4-dichlorobenzyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine](/img/structure/B2457561.png)


![5-methyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2457572.png)
![8-(2-fluorophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2457573.png)

![(4-Methoxyphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2457575.png)
